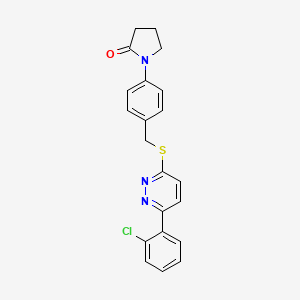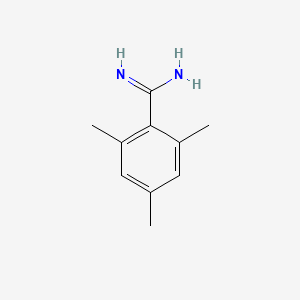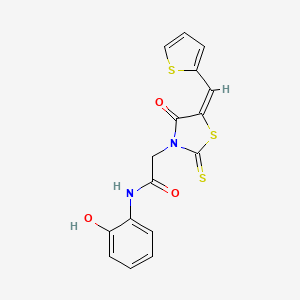
1-(4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C21H18ClN3OS. It contains a pyridazin-3(2H)-one and a pyrrolidine ring, which are known to have diverse pharmacological activities .
Synthesis Analysis
The synthesis of pyridazin-3(2H)-one derivatives, like the one in this compound, often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The pyrrolidine ring in the compound can be constructed from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of this compound includes a pyridazin-3(2H)-one ring and a pyrrolidine ring. The pyridazin-3(2H)-one ring is a versatile pharmacophore that can be easily functionalized at various ring positions, making it an attractive synthetic building block for designing and synthesis of new drugs . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Synthesis and Molecular Docking Applications
Synthesis, Molecular Docking, and Biological Screening
A study highlighted the synthesis of novel pyridine and fused pyridine derivatives with potential antimicrobial and antioxidant activities. These compounds underwent molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies, indicating potential applications in drug design and discovery (Flefel et al., 2018).
Antimicrobial and Antioxidant Properties
Novel Pyridine Carbonitrile Derivatives
Research into the synthesis and reactions of pyridine carbonitrile derivatives unveiled compounds with promising antimicrobial and antioxidant properties. This study emphasizes the potential of such derivatives in developing new therapeutic agents (H et al., 2015).
Anticancer and Antimicrobial Agents
Pyridine-Pyrazole Hybrid Derivatives
A synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines demonstrated anticancer and antimicrobial potential. The study's findings highlight the importance of structural features in the biological activity of these compounds (Katariya et al., 2021).
Antimycobacterial Activity
Diphenylpyrrole Derivatives
Investigation into 1,5-diphenylpyrrole derivatives revealed their significant antimycobacterial activity. This study suggests the utility of structural modifications to enhance the activity of such compounds against Mycobacterium tuberculosis (Biava et al., 2008).
Herbicide Action
Pyridazinone Herbicides
Research on substituted pyridazinone compounds demonstrated their ability to inhibit photosynthesis in plants, suggesting a potential application as herbicides. This study provides insights into the mechanisms underlying the phytotoxicity of such compounds (Hilton et al., 1969).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets . Similarly, pyrrolidine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities . Pyrrolidine derivatives also have a diverse range of biological activities . The compound’s interaction with its targets and any resulting changes would depend on the specific biological target and the context of the interaction.
Biochemical Pathways
It is known that pyridazinone and pyrrolidine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
It is known that pyridazinone and pyrrolidine derivatives can have a wide range of effects depending on their specific targets .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
1-[4-[[6-(2-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3OS/c22-18-5-2-1-4-17(18)19-11-12-20(24-23-19)27-14-15-7-9-16(10-8-15)25-13-3-6-21(25)26/h1-2,4-5,7-12H,3,6,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVOUAZDXKBUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CSC3=NN=C(C=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2944660.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2944662.png)


![Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate](/img/structure/B2944670.png)



![2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol](/img/structure/B2944674.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2944676.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2944677.png)

![2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B2944681.png)